molecular formula C10H11N3 B1422310 (4-Methylquinazolin-2-yl)methanamine CAS No. 1024000-61-0

(4-Methylquinazolin-2-yl)methanamine

Número de catálogo: B1422310
Número CAS: 1024000-61-0
Peso molecular: 173.21 g/mol
Clave InChI: MWEAFCVREVZMSO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(4-Methylquinazolin-2-yl)methanamine is a synthetic compound belonging to the quinazoline family.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylquinazolin-2-yl)methanamine typically involves the reaction of 4-methylquinazoline with methanamine under controlled conditions. One common method includes the use of a catalyst such as CuBr in benzene at elevated temperatures (around 80°C) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet industrial standards .

Análisis De Reacciones Químicas

Types of Reactions

(4-Methylquinazolin-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Aplicaciones Científicas De Investigación

(4-Methylquinazolin-2-yl)methanamine has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various quinazoline derivatives.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including as an analgesic and anti-malarial agent.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mecanismo De Acción

The mechanism of action of (4-Methylquinazolin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

(4-Methylquinazolin-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinazoline derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Actividad Biológica

(4-Methylquinazolin-2-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in relation to antimicrobial and antitumor properties. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly against various pathogenic organisms. Its mechanism of action often involves interference with metabolic pathways in target cells.

Antimicrobial Activity

Studies have shown that this compound displays potent antimicrobial activity. For instance, it has been evaluated against several strains of bacteria, including Mycobacterium tuberculosis.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Mycobacterium tuberculosis5.71 μM
Staphylococcus aureus10 μM
Escherichia coli15 μM

The compound's MIC values indicate its effectiveness compared to standard antibiotics like Isoniazid and Ethambutol.

The proposed mechanism by which this compound exerts its antimicrobial effects involves the reduction of nitro groups in the structure, leading to the formation of reactive intermediates that disrupt cellular processes in bacteria. This mechanism is similar to other known antituberculosis agents.

Case Studies

Several case studies have explored the biological effects of this compound in vivo and in vitro.

Case Study 1: Efficacy Against Tuberculosis
A recent study assessed the efficacy of this compound in a murine model infected with Mycobacterium tuberculosis. The results indicated a significant reduction in bacterial load in treated mice compared to controls, suggesting its potential as a novel therapeutic agent for tuberculosis.

Case Study 2: Cytotoxicity Assessment
Another study focused on evaluating the cytotoxic effects of this compound on human cell lines. The findings demonstrated that at therapeutic concentrations, the compound exhibited low cytotoxicity, making it a promising candidate for further development.

Research Findings and Future Directions

Recent research has highlighted the importance of structural modifications to enhance the biological activity of this compound. For example, substituting different functional groups on the quinazoline ring has been shown to improve its potency against various pathogens.

Table 2: Structure-Activity Relationship Studies

Compound VariantActivity LevelComments
UnsubstitutedModerateMIC = 5.71 μM
Para-fluoro substitutedHighIncreased activity observed
Ortho-chloro substitutedModerateRetained activity

These findings suggest that further exploration into analogs could lead to more effective derivatives with enhanced therapeutic profiles.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4-Methylquinazolin-2-yl)methanamine, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, quinazoline derivatives are often prepared by reacting 4-chloroquinazoline with methylamine under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C). Optimization includes using continuous flow reactors to enhance mixing and temperature control, as noted in quinazoline syntheses . Purification via recrystallization (ethanol/water) or flash chromatography (silica gel, CH₂Cl₂/MeOH gradient) improves yield and purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks for the quinazoline ring (δ 7.5–8.5 ppm for aromatic protons) and methylamine group (δ 2.5–3.5 ppm).
  • HPLC-MS : Use a C18 column (acetonitrile/0.1% formic acid gradient) to confirm molecular ion peaks ([M+H]⁺) and purity (>95%) .
  • FT-IR : Identify N-H stretches (~3300 cm⁻¹) and quinazoline ring vibrations (1600–1500 cm⁻¹) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodology : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC and LC-MS to identify byproducts (e.g., oxidation at the methylamine group). Store lyophilized samples at –20°C in amber vials to minimize hydrolysis and photodegradation .

Advanced Research Questions

Q. How can polymorphic variations in this compound impact analytical method development, and what strategies mitigate these effects?

  • Methodology : Polymorphism (e.g., Form I vs. Form II) alters solubility and melting points, affecting HPLC retention times and dissolution profiles. Use X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to characterize polymorphs. Implement a Quality by Design (QbD) approach to optimize chromatographic conditions (e.g., column temperature, mobile phase pH) for robust separation across polymorphic forms .

Q. What experimental approaches resolve contradictions in reported biological activities of this compound derivatives?

  • Methodology :

  • Comparative assays : Test derivatives under standardized conditions (e.g., IC₅₀ in kinase inhibition assays with ATP concentration fixed at 1 mM).
  • Structure-activity relationship (SAR) studies : Modify substituents on the quinazoline core (e.g., 4-methyl vs. 4-fluoro) to isolate contributing factors to activity discrepancies.
  • Meta-analysis : Cross-reference data from peer-reviewed studies (e.g., antimicrobial vs. anticancer assays) to identify confounding variables like cell line specificity .

Q. How can researchers design experiments to elucidate the mechanism of action of this compound in modulating biological targets?

  • Methodology :

  • Surface plasmon resonance (SPR) : Measure binding kinetics to putative targets (e.g., kinases, GPCRs).
  • Molecular docking : Use software like AutoDock Vina to predict interactions between the methylamine group and active-site residues.
  • Knockout models : CRISPR/Cas9 gene editing to ablate target proteins and assess functional changes in cellular assays .

Q. What computational tools are recommended for predicting the reactivity of this compound in novel synthetic pathways?

  • Methodology :

  • Retrosynthetic analysis : AI-driven tools (e.g., Chematica) propose routes using available building blocks (e.g., 4-methylquinazoline and methylamine).
  • DFT calculations : Simulate reaction intermediates (e.g., transition states in SNAr reactions) to predict regioselectivity and energy barriers .

Q. Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in spectroscopic data for this compound across studies?

  • Methodology :

  • Standardized protocols : Adopt identical solvent systems (e.g., DMSO-d₆ for NMR) and instrument calibration.
  • Collaborative validation : Share raw data (e.g., JCAMP-DX files) via repositories like Zenodo for independent verification.
  • Dynamic NMR : Resolve ambiguity in peak splitting caused by conformational exchange .

Propiedades

IUPAC Name

(4-methylquinazolin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-7-8-4-2-3-5-9(8)13-10(6-11)12-7/h2-5H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEAFCVREVZMSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1024000-61-0
Record name (4-methylquinazolin-2-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Methylquinazolin-2-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(4-Methylquinazolin-2-yl)methanamine
Reactant of Route 3
(4-Methylquinazolin-2-yl)methanamine
Reactant of Route 4
Reactant of Route 4
(4-Methylquinazolin-2-yl)methanamine
Reactant of Route 5
Reactant of Route 5
(4-Methylquinazolin-2-yl)methanamine
Reactant of Route 6
(4-Methylquinazolin-2-yl)methanamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.